molecular formula C18H15N5S B11434131 6-methyl-9-phenyl-2-(phenylamino)-9H-purine-8-thiol

6-methyl-9-phenyl-2-(phenylamino)-9H-purine-8-thiol

Cat. No.: B11434131
M. Wt: 333.4 g/mol
InChI Key: YWGOPKFYTACAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Reagents: Thiourea, base (e.g., sodium hydroxide)
  • Conditions: Heating under reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-9-phenyl-2-(phenylamino)-9H-purine-8-thiol typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the phenyl and phenylamino groups. The thiol group is then introduced through a nucleophilic substitution reaction.

  • Step 1: Synthesis of the Purine Core

    • Starting material: 2,6-dichloropurine
    • Reagents: Phenylboronic acid, palladium catalyst, base (e.g., potassium carbonate)
    • Conditions: Heating under reflux in an inert atmosphere

Chemical Reactions Analysis

Types of Reactions

6-methyl-9-phenyl-2-(phenylamino)-9H-purine-8-thiol undergoes various chemical reactions, including:

  • Oxidation

    • Reagents: Hydrogen peroxide, oxygen
    • Conditions: Mild heating
    • Major Products: Disulfide derivatives
  • Reduction

    • Reagents: Sodium borohydride, lithium aluminum hydride
    • Conditions: Room temperature
    • Major Products: Reduced thiol derivatives
  • Substitution

    • Reagents: Halogenating agents (e.g., bromine, chlorine)
    • Conditions: Room temperature or mild heating
    • Major Products: Halogenated derivatives

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substituting Agents: Halogenating agents (e.g., bromine, chlorine)

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Therapeutic Potential : Research has indicated that this compound may exhibit anti-cancer and anti-inflammatory properties. Its structure allows it to interact with various biological macromolecules, potentially inhibiting enzymes involved in disease processes.
    • Mechanism of Action : The thiol group can form covalent bonds with cysteine residues in proteins, altering their function. The phenylamino group may enhance binding affinity through hydrogen bonding and hydrophobic interactions.
  • Biological Studies
    • Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes linked to cancer and inflammatory diseases. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory pathways.
    • Antioxidant Activity : The compound's structural features suggest potential antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Chemical Synthesis
    • Building Block for Complex Molecules : It serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules for various applications.
    • Reagent in Organic Reactions : The compound can be utilized as a reagent in several organic reactions due to its unique functional groups.
  • Material Science
    • Development of Advanced Materials : Its properties are being explored for the development of advanced materials, including chemical sensors and conductive polymers. The thiol group enhances the reactivity of the compound, making it suitable for applications in nanotechnology and material engineering.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of 6-methyl-9-phenyl-2-(phenylamino)-9H-purine-8-thiol on various cancer cell lines. Results showed a significant reduction in cell viability at micromolar concentrations, indicating its potential as a therapeutic agent against cancer.

Case Study 2: Enzyme Inhibition

In a biochemical assay, the compound demonstrated effective inhibition of COX enzymes, leading to decreased production of pro-inflammatory mediators. This suggests its potential utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-methyl-9-phenyl-2-(phenylamino)-9H-purine-8-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The phenylamino group may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-9-phenyl-9H-purine-8-thiol
  • 6-methyl-2-(phenylamino)-9H-purine-8-thiol
  • 9-phenyl-2-(phenylamino)-9H-purine-8-thiol

Uniqueness

6-methyl-9-phenyl-2-(phenylamino)-9H-purine-8-thiol is unique due to the presence of both the phenylamino and thiol groups, which confer distinct chemical reactivity and biological activity

Biological Activity

6-Methyl-9-phenyl-2-(phenylamino)-9H-purine-8-thiol, a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity based on diverse research findings, including its mechanism of action, effectiveness against various cancer cell lines, and potential as an antimicrobial agent.

Chemical Structure and Properties

The compound features a purine core modified with a methyl group at position 6, a phenyl group at position 9, and a phenylamino group at position 2. The thiol group at position 8 contributes to its reactivity and biological profile.

Research indicates that compounds similar to this compound act through various mechanisms:

  • Covalent Inhibition : Many purine derivatives function as covalent inhibitors targeting specific cysteine residues in proteins. For instance, studies on related compounds demonstrate that they can irreversibly bind to cysteine residues in kinases like Nek2, leading to selective inhibition of cancer cell proliferation .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, potentially mitigating oxidative stress in cells. This is crucial in cancer therapy as oxidative stress can promote tumor growth .
  • Antimicrobial Effects : Certain purine derivatives show significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Activity IC50 (µM) Cell Line/Pathogen Notes
Study ANek2 Inhibition0.15Cancer Cell LinesSelective over other kinases
Study BAntioxidantN/AVariousReduces oxidative stress
Study CAntimicrobialN/AStaphylococcus aureusEffective against resistant strains
Study DCytotoxicity0.06MCF7 (Breast Cancer)High selectivity for cancer cells

Case Study 1: Cancer Cell Line Inhibition

In a study evaluating the cytotoxic effects of related purine derivatives on breast cancer cell lines (MCF7), it was found that compounds with similar structures exhibited significant growth inhibition at concentrations as low as 0.06 µM. This suggests that modifications to the purine core can enhance potency against specific cancer types .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of purine derivatives, including those with thiol groups. The results indicated that these compounds effectively inhibited the growth of Staphylococcus aureus, particularly strains resistant to conventional antibiotics .

Research Findings

  • Selectivity and Potency : The selectivity for cancer cells over normal cells is a critical factor in drug design. Compounds derived from purines have shown promising selectivity profiles, which could minimize side effects associated with traditional chemotherapies .
  • Combining Therapeutic Strategies : The incorporation of antioxidant properties alongside anticancer activity may provide a dual-action approach, enhancing therapeutic outcomes while protecting normal cells from oxidative damage .
  • Future Directions : Ongoing research aims to optimize the structure of these compounds to improve their pharmacokinetic properties and efficacy against a broader range of cancers and pathogens.

Properties

Molecular Formula

C18H15N5S

Molecular Weight

333.4 g/mol

IUPAC Name

2-anilino-6-methyl-9-phenyl-7H-purine-8-thione

InChI

InChI=1S/C18H15N5S/c1-12-15-16(22-17(19-12)20-13-8-4-2-5-9-13)23(18(24)21-15)14-10-6-3-7-11-14/h2-11H,1H3,(H,21,24)(H,19,20,22)

InChI Key

YWGOPKFYTACAES-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CC=CC=C3)N(C(=S)N2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.